Methyl 3-methyl-2-oxobutanoate chemical structure and properties
Methyl 3-methyl-2-oxobutanoate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of methyl 3-methyl-2-oxobutanoate. This document includes detailed information on its physicochemical characteristics, spectroscopic data, relevant metabolic pathways, and detailed experimental protocols for its synthesis and analysis.
Chemical Structure and Identification
Methyl 3-methyl-2-oxobutanoate, also known as methyl α-ketoisovalerate, is the methyl ester of 3-methyl-2-oxobutanoic acid. It is characterized by a ketone and an ester functional group.
Chemical Structure:
Table 1: Chemical Identifiers [1][2]
| Identifier | Value |
| IUPAC Name | methyl 3-methyl-2-oxobutanoate |
| Synonyms | Methyl 2-oxo-3-methylbutyrate, Methyl 2-oxoisovalerate, Methyl 3-methyl-2-oxobutyrate |
| CAS Number | 3952-67-8 |
| Molecular Formula | C6H10O3 |
| Molecular Weight | 130.14 g/mol |
| InChI | InChI=1S/C6H10O3/c1-4(2)5(7)6(8)9-3/h4H,1-3H3 |
| InChIKey | NKWVBPZZQFOVCE-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)C(=O)OC |
Physicochemical Properties
Methyl 3-methyl-2-oxobutanoate is a colorless to pale yellow liquid with a fruity odor.[3] It is soluble in organic solvents like ethanol and ether but has limited solubility in water.[3]
Table 2: Physical and Chemical Properties [1][3]
| Property | Value |
| Physical State | Liquid |
| Appearance | Colorless to pale yellow |
| Odor | Fruity |
| Molecular Weight | 130.14 g/mol |
| Exact Mass | 130.062994177 Da |
| Solubility | Soluble in organic solvents (ethanol, ether); limited solubility in water. |
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for methyl 3-methyl-2-oxobutanoate, which are essential for its identification and characterization.
Table 3: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.8 | s | 3H | O-CH₃ |
| ~3.2 | sept | 1H | CH |
| ~1.2 | d | 6H | C(CH₃)₂ |
Table 4: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~195 | C=O (ketone) |
| ~160 | C=O (ester) |
| ~52 | O-CH₃ |
| ~38 | CH |
| ~18 | C(CH₃)₂ |
Table 5: Mass Spectrometry Data
| m/z | Interpretation |
| 130 | [M]⁺ (Molecular ion) |
| 101 | [M - C₂H₅]⁺ or [M - CO]⁺ |
| 73 | [M - C₃H₅O]⁺ |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |
| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |
Table 6: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~2970 | C-H stretch (alkane) |
| ~1740 | C=O stretch (ester) |
| ~1720 | C=O stretch (ketone) |
| ~1465 | C-H bend (alkane) |
| ~1270 | C-O stretch (ester) |
Biological Significance and Signaling Pathways
Methyl 3-methyl-2-oxobutanoate is the methyl ester of 3-methyl-2-oxobutanoic acid (α-ketoisovaleric acid), a key intermediate in the metabolic pathway of branched-chain amino acids (BCAAs), specifically valine.[4][5] In humans, the catabolism of BCAAs is crucial for energy production and protein synthesis.
A deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the enzyme responsible for the oxidative decarboxylation of 3-methyl-2-oxobutanoic acid and other branched-chain α-keto acids, leads to a serious metabolic disorder known as Maple Syrup Urine Disease (MSUD).[1][4][5] This results in the accumulation of BCAAs and their corresponding α-keto acids in the blood and urine, leading to neurotoxicity and other severe health issues.[6]
Branched-Chain Amino Acid (BCAA) Catabolism Pathway
The diagram below illustrates the initial steps of BCAA catabolism, highlighting the role of 3-methyl-2-oxobutanoic acid.
Experimental Protocols
Synthesis of Methyl 3-methyl-2-oxobutanoate via Fischer Esterification
This protocol describes a general method for the synthesis of methyl 3-methyl-2-oxobutanoate from its corresponding carboxylic acid, 3-methyl-2-oxobutanoic acid, using a Fischer esterification reaction.
Materials:
-
3-methyl-2-oxobutanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-2-oxobutanoic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure methyl 3-methyl-2-oxobutanoate.
-
Purification by Column Chromatography
For smaller-scale purification or removal of closely boiling impurities, column chromatography can be employed.
Materials:
-
Crude methyl 3-methyl-2-oxobutanoate
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (e.g., 95:5 hexane:ethyl acetate) and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent can be optimized based on TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified methyl 3-methyl-2-oxobutanoate.
Experimental Workflow for Synthesis and Purification
This technical guide provides essential information for researchers and professionals working with methyl 3-methyl-2-oxobutanoate. The data and protocols herein are intended to facilitate further research and development in areas related to metabolism, drug discovery, and organic synthesis.
References
- 1. CN101058741A - Methyl ester distillation separation process - Google Patents [patents.google.com]
- 2. Methyl 3-methyl-2-oxobutanoate | C6H10O3 | CID 12449855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methyl-2-oxobutanoate | C5H7O3- | CID 5204641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. technoilogy.it [technoilogy.it]
- 5. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
